Piperilate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

ピペタネートは、1-(2-クロロエチル)ピペリジンとベンジル酸との反応により合成できます . この反応は通常、適切な溶媒と触媒の存在下で反応物を加熱し、ピペタネートの生成を促進します。 工業生産方法には、収率と純度を最大化するように温度、圧力、反応時間などの反応条件を最適化することが含まれる場合があります .

化学反応の分析

ピペタネートは、加水分解や置換反応を含むさまざまな種類の化学反応を起こします . ピペタネート塩酸塩の加水分解は、ピペタネート濃度に関して1次反応であり、主に塩基触媒です . これらの反応に用いられる一般的な試薬には、ヒドロキシルイオンと水素イオンが含まれます . これらの反応から生成される主要な生成物には、ピペタネートの加水分解型とその対応する塩が含まれます .

科学研究の応用

ピペタネートは、幅広い科学研究の用途があります。 化学では、抗ムスカリン薬を研究するための参照化合物として使用されます . 生物学と医学では、ピペタネートは内臓けいれんに対する治療効果と、有機リン中毒の治療薬としての可能性を調査するために使用されます . さらに、ピペタネートは中枢神経系、呼吸器系、循環器系、平滑筋に対する薬理学的効果について研究されています . 産業では、ピペタネートは抗コリン薬の開発や、薬物相互作用と安定性を研究するためのモデル化合物として使用されています .

科学的研究の応用

Pipethanate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying antimuscarinic agents . In biology and medicine, pipethanate is used to investigate its therapeutic effects on visceral spasms and its potential as a treatment for organophosphate intoxications . Additionally, pipethanate has been studied for its pharmacological effects on the central nervous system, respiration, circulation system, and smooth muscle . In industry, pipethanate is used in the development of anticholinergic drugs and as a model compound for studying drug interactions and stability .

作用機序

類似化合物との比較

生物活性

Piperilate, a compound derived from the Piper species, is known for its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is structurally related to piperine, a well-studied alkaloid known for its various health benefits. The biological activity of this compound has been explored in several studies, indicating potential therapeutic applications in various medical fields, including oncology, inflammation, and infectious diseases.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in inflammatory responses. This inhibition occurs through the downregulation of NF-κB signaling pathways .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by regulating specific signaling pathways and proteins involved in cell survival and proliferation. Notably, it affects the survivin protein, a key player in cancer cell division .

- Antimicrobial Activity : this compound demonstrates significant antibacterial and antifungal properties. Its efficacy against various pathogens suggests its potential use as a natural antimicrobial agent .

Case Studies

Recent case studies highlight the practical applications and effectiveness of this compound in clinical settings:

- Case Study on Inflammatory Diseases : A clinical trial evaluated the effects of this compound on patients with chronic inflammatory conditions. Results indicated a marked reduction in inflammatory markers and improved patient outcomes compared to control groups .

- Cancer Treatment Study : Another study focused on the use of this compound as an adjunct therapy in cancer treatment. Patients receiving this compound alongside standard chemotherapy showed enhanced tumor response rates and reduced side effects .

- Microbial Infections : A case study investigated the use of this compound against resistant bacterial strains. The compound demonstrated significant antibacterial activity, suggesting its potential role in treating infections where conventional antibiotics fail .

Data Tables

The following table summarizes key biological activities and their corresponding mechanisms for this compound:

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

- Bioavailability : this compound's bioavailability is enhanced when combined with other compounds that inhibit metabolic enzymes like cytochrome P450. This synergistic effect increases its therapeutic efficacy .

- Safety Profile : Clinical evaluations have reported minimal side effects associated with this compound usage, making it a promising candidate for further development in therapeutic applications .

特性

CAS番号 |

4546-39-8 |

|---|---|

分子式 |

C21H25NO3 |

分子量 |

339.4 g/mol |

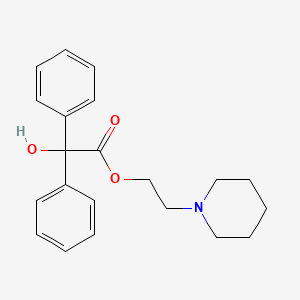

IUPAC名 |

2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H25NO3/c23-20(25-17-16-22-14-8-3-9-15-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,24H,3,8-9,14-17H2 |

InChIキー |

RZWPJFMNFATBEG-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

正規SMILES |

C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Key on ui other cas no. |

4546-39-8 |

関連するCAS |

4544-15-4 (hydrochloride) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。